molecular formula C9H12BrNO B3112716 3-Bromo-4-isopropoxyaniline CAS No. 191602-43-4

3-Bromo-4-isopropoxyaniline

Cat. No. B3112716
CAS RN: 191602-43-4
M. Wt: 230.1 g/mol
InChI Key: ZGDPDQDFOMFHDD-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropoxyaniline is a chemical compound with the molecular formula C9H12BrNO . It is used as a reactant in the preparation of various compounds .


Molecular Structure Analysis

The molecular weight of 3-Bromo-4-isopropoxyaniline is approximately 230.102 Da . The exact structure would require more specific information such as NMR or crystallography data .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-4-isopropoxyaniline are not available, anilines are generally reactive towards electrophiles due to the electron-donating effect of the amino group .

Scientific Research Applications

Crystal Structure Studies

3-Bromo-4-isopropoxyaniline has been utilized in the study of crystal structures. For instance, Dey and Desiraju (2004) explored the isostructural nature of 4-phenoxyaniline derivatives, including bromo variants, to understand their crystal structures and the concept of conditional isomorphism (Dey & Desiraju, 2004).

Synthesis of Chemical Compounds

The compound has been involved in the synthesis of various chemical compounds. For instance, Rizwan et al. (2021) described the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. This process highlighted the versatility of bromoaniline derivatives in chemical synthesis (Rizwan et al., 2021).

Organic Synthesis and Material Science

3-Bromo-4-isopropoxyaniline is also significant in organic synthesis and material science. For example, Lamberth et al. (2014) used a related compound, 2,2,3-Tribromopropanal, for the synthesis of 3-bromoquinolin-6-ols from 4-nitro- and 4-methoxyanilines. This study exemplifies the use of bromoaniline derivatives in the preparation of complex organic molecules (Lamberth et al., 2014).

Cancer Research

In cancer research, Das et al. (2015) synthesized 4-bromo spiro-isoxazoline derivatives, which showed considerable antitumor activities in various cancer cell lines. This indicates the potential of bromoaniline derivatives in developing new cancer treatments (Das et al., 2015).

Photovoltaic Applications

In the field of photovoltaics, Liu et al. (2012) discussed the use of 4-bromoanisole, a related compound, as a processing additive to control the phase separation in organic photovoltaic devices. This research highlights the role of bromo derivatives in enhancing the efficiency of solar cells (Liu et al., 2012).

Coordination Chemistry

Schubert, Görls, and Weigand (2007) demonstrated the use of 4-bromoacetophenone derivatives in coordination chemistry to create novel complexes. This research contributes to the understanding of metal-ligand interactions in coordination compounds (Schubert, Görls, & Weigand, 2007).

Chemical Engineering

In chemical engineering, Xie et al. (2020) utilized 4-Bromo-3-methylanisole, a related compound, in the synthesis of black fluorane dye, an essential component in thermal papers. This highlights the industrial applications of bromoaniline derivatives (Xie et al., 2020).

Enzymatic Studies

In enzymatic studies, de Jong et al. (2004) investigated the inactivation of trans-3-chloroacrylic acid dehalogenase by 3-bromopropiolate. This research provides insights into the reaction mechanisms of enzymes and their interactions with bromo compounds (de Jong et al., 2004).

Antimicrobial Research

In the field of antimicrobial research, Doraswamy and Ramana (2013) synthesized benzimidazoles using bromophenyl isocyanide, demonstrating the potential of bromoaniline derivatives in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Safety and Hazards

While specific safety data for 3-Bromo-4-isopropoxyaniline is not available, similar compounds can be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle such compounds with appropriate safety measures .

Future Directions

The future directions for the use of 3-Bromo-4-isopropoxyaniline would depend on the specific area of research or application. Given its reactivity, it could potentially be used in the synthesis of various organic compounds .

properties

IUPAC Name

3-bromo-4-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDPDQDFOMFHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288280
Record name 3-Bromo-4-(1-methylethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-isopropoxyaniline

CAS RN

191602-43-4
Record name 3-Bromo-4-(1-methylethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191602-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(1-methylethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Platinum oxide (50 mg) was added to a solution of 2-isopropoxy-5-nitrobromobenzene (1.7 g, 6.5 mmol) in ethyl acetate (50 ml) and the mixture was stirred under hydrogen (50 psi) for 1 hour. The mixture was filtered, further platinum oxide (50 mg) was added and the mixture was stirred under hydrogen (50 psi) for 1 hour. The mixture was filtered and the solvent was evaporated under reduced pressure. The residue was purified by flash chromatography, eluting with hexane/EtOAc (80:20), to give the title compound (0.92 g, 62%); δH (360MHz, CDCl3) 1.32 (3H, d, J 5.6Hz, OCH(CH3)2), 4.33 (1H, m, OCH(CH3)2), 6.57 (1H, dd, J 8.7, 2.8Hz, 6-H), 6.78 (1H, d, J 8.7Hz, 5-H), 6.91 (1H, d, J 2.8 Hz, 2-H).
Quantity
1.7 g
Type
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Reaction Step One
Quantity
50 mL
Type
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Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

3-Bromo-4-fluoronitrobenzene (1.0 eq) was added to a stirring solution of potassium carbonate (2.0 eq) in isopropanol. The solution was heated for 4 days at 80° C. The solution was cooled and filtered through Celite and the plug washed with EtOAc. The organic layer is then washed with brine and water, dried over MgSO4, filtered and concentrated to yield the desired product. Rt=8.72 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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